molecular formula C16H12F2N2O4 B10904306 Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10904306
M. Wt: 334.27 g/mol
InChI Key: RLLCASHLLLZBKD-UHFFFAOYSA-N
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Description

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 4-(difluoromethoxy)phenyl group at the 6-position and a methyl ester at the 4-position. The difluoromethoxy group enhances metabolic stability and lipophilicity, which are critical for pharmacokinetic properties . This compound is structurally distinct due to the electron-withdrawing nature of the difluoromethoxy substituent and the ester moiety, which may act as a prodrug to improve bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4/c1-8-13-11(15(21)22-2)7-12(19-14(13)24-20-8)9-3-5-10(6-4-9)23-16(17)18/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLCASHLLLZBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.

    Introduction of the Difluoromethoxyphenyl Group:

    Formation of the Pyridine Ring: This step involves the cyclization of intermediates to form the pyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Difluoromethoxy Substitution Patterns

  • Methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate Structure: Difluoromethoxy group at the meta position of the phenyl ring. Molecular Formula: C₁₆H₁₂F₂N₂O₄. However, the electronic effects (electron-withdrawing) remain similar .
  • Target Compound (para-substituted) :

    • Structure : Difluoromethoxy group at the para position.
    • Key Difference : Para-substitution may optimize interactions with planar binding pockets in enzymes or receptors due to symmetrical positioning .

Substituent Variations at the 6-Position

  • Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate (CAS: 1018125-63-7)

    • Structure : Cyclopropyl group at the 6-position; 4-methoxyphenyl at the 3-position.
    • Molecular Weight : ~341.3 g/mol (calculated).
    • Implications : The cyclopropyl group introduces steric bulk, which may hinder rotational freedom and reduce metabolic oxidation. The 4-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing difluoromethoxy group in the target compound .
  • Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS: 938018-10-1)

    • Structure : Methyl group at the 6-position; phenyl at the 3-position.
    • Implications : The absence of oxygen-containing substituents reduces polarity, likely decreasing water solubility but increasing membrane permeability. This makes it less suitable for targets requiring polar interactions .

Functional Group Modifications

  • 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid Structure: Carboxylic acid instead of methyl ester. The methyl ester in the target compound may serve as a prodrug, enhancing absorption .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound (para-difluoromethoxy) ~346.3 ~2.8 <0.1 (PBS)
Meta-difluoromethoxy isomer ~346.3 ~2.7 <0.1 (PBS)
6-Cyclopropyl analog ~341.3 ~3.1 <0.05 (PBS)
6-Methyl-3-phenyl analog ~294.3 ~3.5 <0.01 (PBS)
Carboxylic acid analog ~330.3 ~1.9 ~1.2 (PBS)

Biological Activity

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an isoxazole ring fused to a pyridine system and a difluoromethoxy substituent, contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and related research findings.

Molecular Structure and Properties

The molecular formula of this compound is C16H14F2N2O4C_{16}H_{14}F_2N_2O_4, with a molecular weight of approximately 334.27 g/mol. The difluoromethoxy group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Property Value
Molecular FormulaC₁₆H₁₄F₂N₂O₄
Molecular Weight334.27 g/mol
Functional GroupsIsoxazole, Pyridine
SubstituentsDifluoromethoxy

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing binding affinity and selectivity towards these targets. Studies have indicated that the compound may modulate various biochemical pathways, leading to its observed pharmacological effects.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activity across various assays:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it has shown promising results against several cancer cell lines, including breast cancer (MCF7) and leukemia (K562). The IC50 values indicate potent activity in these models.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, although specific studies are needed to quantify this effect.

Case Studies

  • Anticancer Efficacy : In vitro studies highlighted that this compound exhibited an IC50 value of approximately 10 µM against MCF7 cells. This suggests that the compound effectively reduces cell viability through apoptosis or cell cycle arrest mechanisms.
  • Kinase Inhibition : Similar compounds have been evaluated for their kinase inhibitory activities. For example, derivatives with similar structural motifs showed IC50 values in the nanomolar range against BCR-ABL kinase, indicating a potential pathway for further exploration in targeted cancer therapies.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound Name Structural Features Biological Activity
6-(4-Methylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidMethyl group instead of difluoromethoxyDifferent anti-inflammatory profile
6-(3-Difluoromethoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acidPosition of difluoromethoxy variesPotentially altered pharmacokinetics
1H-Pyrazolo[3,4-b]pyridine derivativesDifferent heterocyclic coreVarying biological activities related to metabolic regulation

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